Ethyl propan-2-yl carbonate
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Overview
Description
This compound is characterized by its unique structure, which includes a carbonate group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl propan-2-yl carbonate typically involves the reaction of ethyl chloroformate with propan-2-ol in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts such as zinc chloride can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl propan-2-yl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonates and alcohols.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions include various alcohols, ethers, and substituted carbonates .
Scientific Research Applications
Ethyl propan-2-yl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl propan-2-yl carbonate involves its interaction with nucleophiles, leading to the formation of various products. The carbonate group acts as an electrophile, making it susceptible to nucleophilic attack. This interaction can lead to the formation of esters, ethers, and other derivatives .
Comparison with Similar Compounds
Dimethyl carbonate: Similar in structure but with two methyl groups instead of ethyl and propan-2-yl groups.
Diethyl carbonate: Contains two ethyl groups.
Propylene carbonate: Contains a propylene group instead of ethyl and propan-2-yl groups.
Uniqueness: Ethyl propan-2-yl carbonate is unique due to its specific combination of ethyl and propan-2-yl groups, which imparts distinct chemical properties and reactivity compared to other carbonates .
Properties
IUPAC Name |
ethyl propan-2-yl carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4-8-6(7)9-5(2)3/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHVMUMGWLAZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590896 |
Source
|
Record name | Ethyl propan-2-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35363-39-4 |
Source
|
Record name | Ethyl propan-2-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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